

# Re-treatment Efficacy & Predictive Factors

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## Compound Focus: Filgotinib

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For researchers investigating loss of response, quantitative data on re-treatment efficacy and predictive factors are crucial. The table below summarizes key outcomes from a post-hoc analysis of the SELECTION trial and its long-term extension (LTE) [1].

Analysis Area	Patient Group	Key Findings	Statistical Details
Re-treatment Efficacy	FIL200-induced (n=51)	75% achieved pMCS response within 4-5 weeks; 45.1% achieved pMCS remission at LTE Week 48.	Median time to worsening after withdrawal: 15.1 weeks (95% CI: 9.1–18.7).
	FIL100-induced (n=35)	75% achieved pMCS response within 4-5 weeks; 51.4% achieved pMCS remission at LTE Week 48.	Median time to worsening after withdrawal: 9.6 weeks (95% CI: 6.3–12.0).
Predictive Factors for Response	Biologic-naive patients	Associated with lower pMCS at Week 58.	$p < 0.05$ in MMRM analysis (n=558) [2].
	Low inflammatory burden (Baseline ES <3, CRP $\leq 3$ mg/L)	Associated with lower pMCS at Week 58.	$p < 0.05$ in MMRM analysis [2].

Analysis Area	Patient Group	Key Findings	Statistical Details
	Strong Week 10 response (Histologic remission, ES $\leq$ 1, FCP $<$ 250 $\mu$ g/g)	Associated with lower pMCS at Week 58; FCP $<$ 250 $\mu$ g/g + pMCS remission prognostic for clinical remission.	Optimal prognostic FCP cut-off: $<$ 250 $\mu$ g/g [2].

## Experimental Protocols for Clinical Assessment

For scientists designing clinical trials or mechanistic studies, the following protocols detail the assessment of **filgotinib**'s efficacy in the context of re-treatment.

### Protocol 1: Assessing Re-treatment Efficacy after Drug Withdrawal

This protocol outlines the methodology from the SELECTION/LTE study for evaluating re-treatment with **filgotinib** 200 mg following disease worsening after withdrawal [1].

- **1. Study Design:** A post-hoc analysis of a Phase 2b/3, multicenter, double-blind, placebo-controlled trial and its LTE.
- **2. Patient Population:**
  - **Inclusion:** Patients with moderately to severely active UC who received induction with FIL200 or FIL100, were randomized to placebo (withdrawal) during maintenance, and experienced disease worsening.
  - **Re-treatment:** Patients received open-label FIL200 in the LTE.
- **3. Disease Worsening Criteria:** Defined as an increase in pMCS of  $\geq$ 3 points to  $>$ 5 points from the Week 10 value on two consecutive visits, or an increase to 9 points on two consecutive visits if the Week 10 value was  $>$ 6 [1].
- **4. Efficacy Assessments:**
  - **Primary Endpoints:**
    - **pMCS Response:** Reduction of  $\geq$ 2 points and  $\geq$ 30% from induction baseline (at maintenance baseline) or LTE baseline (in SELECTIONLTE). Only patients with pMCS  $\geq$ 2 at LTE baseline were analyzed for response during LTE.
    - **pMCS Remission:** pMCS  $\leq$ 1. A sensitivity analysis used an alternative definition (pMCS  $\leq$ 2 and no rectal bleeding) [1].

- **Assessment Schedule:** pMCS was evaluated during induction at baseline, Weeks 2, 4, 6, and 10; during LTE at baseline, Weeks 2, 4, 12, 24, 36, and 48.
- **Data Collection:** Patients recorded Rectal Bleeding and Stool Frequency subscores daily using an eDiary.
- **5. Statistical Analysis:** Descriptive statistics (n, %) were used for pMCS response and remission data, analyzed by treatment sequence. The safety analysis set included all re-treated patients who took at least one dose in the LTE [1].

## Protocol 2: Identifying Factors Associated with Treatment Response

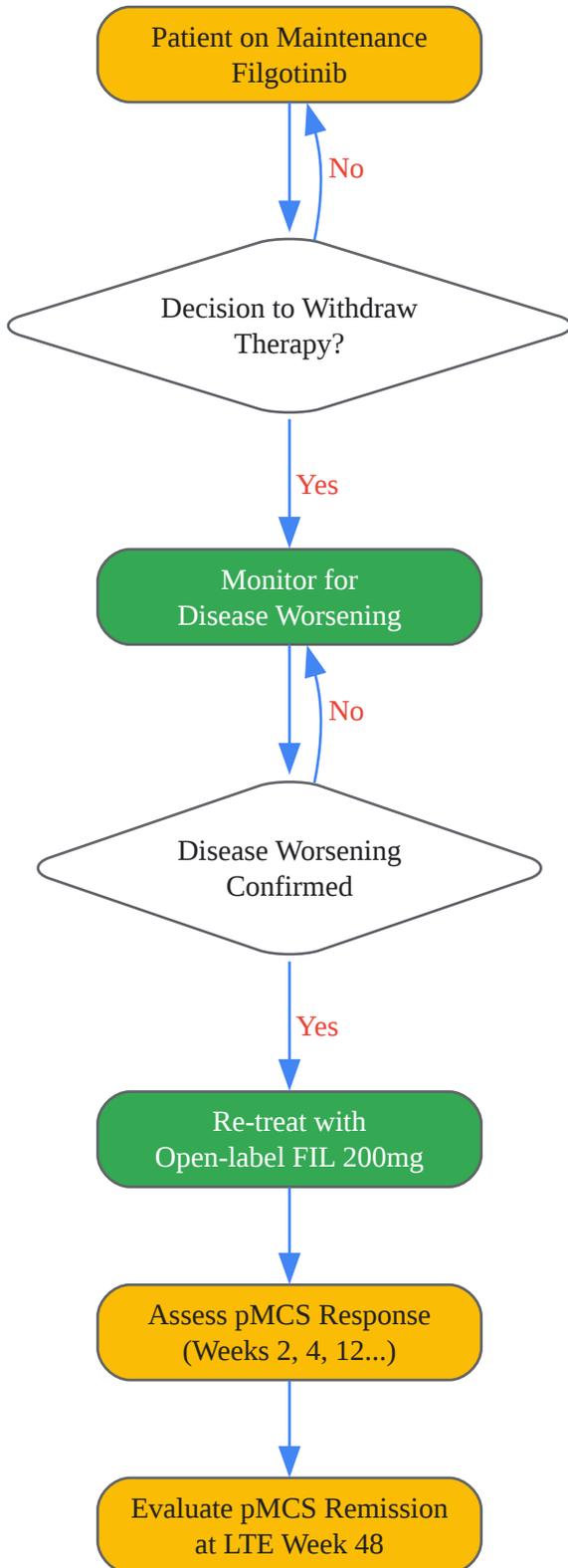
This protocol describes the mixed model for repeated measures (MMRM) analysis used to identify prognostic factors for sustained response over one year of treatment [2].

- **1. Study Design:** A post-hoc analysis of the SELECTION trial (NCT02914522).
- **2. Patient Population:** 558 patients receiving FIL200 (n=199), FIL100 (n=172), or placebo (n=187).
- **3. Factor Assessment:**
  - **Baseline Factors:** Biologic experience, endoscopic subscore, C-reactive protein (CRP).
  - **Week 10 Response Factors:** Histological remission, endoscopic subscore ( $\leq 1$ ), Rectal Bleeding and Stool Frequency subscores of 0, Inflammatory Bowel Disease Questionnaire score ( $>170$ ), faecal calprotectin (FCP) concentration.
- **4. Statistical Analysis:**
  - **Model:** MMRM to assess factors associated with pMCS at Week 58.
  - **Prognostic Value:** The prognostic value of Week 10 FCP was assessed against Week 58 outcomes. P-values are nominal [2].

## Clinical Decision Pathway for Loss of Response

The diagram below visualizes the clinical decision pathway for managing **filgotinib** loss of response, based on the SELECTION trial protocol [1].

### Filgotinib Loss of Response Management



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## Frequently Asked Questions (FAQs) for Researchers

- **What is the recommended re-treatment protocol after a planned drug holiday?**
  - For patients who discontinued maintenance therapy and subsequently experienced disease worsening, re-treatment with open-label **filgotinib** 200 mg once daily was effective in restoring clinical response and remission in the majority of patients, with a safety profile consistent with the original trials [1].
- **Which patient factors predict a sustained response to filgotinib, reducing the risk of loss of response?**
  - Factors independently associated with better long-term outcomes include being biologic-naive, having a low baseline inflammatory burden (endoscopic subscore <3, CRP ≤3 mg/L), and achieving a strong Week 10 response (histological remission, endoscopic subscore ≤1, normalized bowel symptoms, or FCP <250 µg/g) [2].
- **Can faecal calprotectin (FCP) be used as a surrogate marker to predict long-term remission and reduce the need for endoscopy?**
  - Yes, achieving a Week 10 FCP level below **250 µg/g**, especially when combined with pMCS remission, has similar prognostic value for clinical remission at one year as achieving a Week 10 endoscopic response. This suggests FCP can be a useful non-invasive biomarker in clinical trials [2].
- **What are the key pharmacokinetic properties of filgotinib relevant to drug development?**
  - **Filgotinib** is a JAK1-preferential inhibitor with rapid absorption (T<sub>max</sub>: 2-3 hours). It is metabolized primarily by carboxylesterases (CES2/CES1) to an active metabolite, leading to low drug-drug interaction potential. Exposure increases dose-proportionally (50-200 mg), is unaffected by food, and requires dose adjustment only in patients with moderate-to-severe renal impairment [3] [4].

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